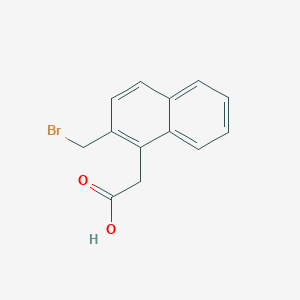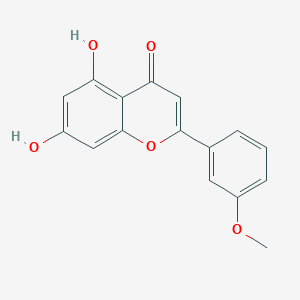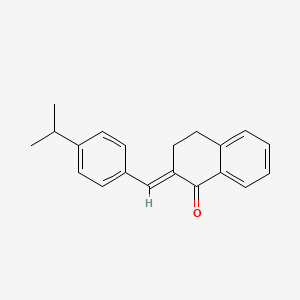
2-(4-Isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of benzylidene derivatives This compound is characterized by the presence of an isopropyl group attached to a benzylidene moiety, which is further connected to a dihydronaphthalenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one typically involves the condensation of 4-isopropylbenzaldehyde with 3,4-dihydronaphthalen-1(2H)-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzylidene moiety to a benzyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of halogenated or aminated products.
Scientific Research Applications
2-(4-Isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 2-(4-Isopropylbenzylidene)succinic acid
- 2-(4-Isopropylbenzylidene)hydrazinecarboxamide
Comparison: 2-(4-Isopropylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one is unique due to its dihydronaphthalenone core, which imparts distinct chemical and physical properties compared to other benzylidene derivatives. Its structural features enable specific reactivity and applications that may not be achievable with similar compounds.
Properties
CAS No. |
109399-50-0 |
|---|---|
Molecular Formula |
C20H20O |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
(2E)-2-[(4-propan-2-ylphenyl)methylidene]-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C20H20O/c1-14(2)16-9-7-15(8-10-16)13-18-12-11-17-5-3-4-6-19(17)20(18)21/h3-10,13-14H,11-12H2,1-2H3/b18-13+ |
InChI Key |
ROZPBKIAQVTJRJ-QGOAFFKASA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/2\CCC3=CC=CC=C3C2=O |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2CCC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






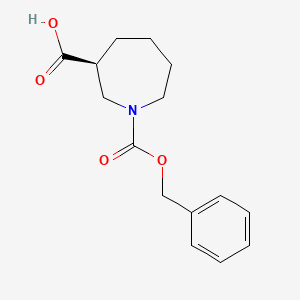
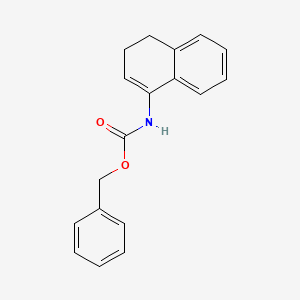
![(R)-5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B11845144.png)


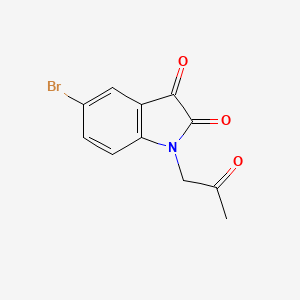
![2-[(Methylamino)methyl]-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11845177.png)

